molecular formula C7H9NO B13859041 Cyclohexa-1,3-diene-1-carboxamide

Cyclohexa-1,3-diene-1-carboxamide

Cat. No.: B13859041
M. Wt: 123.15 g/mol
InChI Key: OSCFXGJHDOJRLC-UHFFFAOYSA-N
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Description

Cyclohexa-1,3-diene-1-carboxamide is an organic compound that features a cyclohexadiene ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexa-1,3-diene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction proceeds as follows: [ (CH_2)_4(CHBr)_2 + 2 NaH \rightarrow (CH_2)_2(CH)_4 + 2 NaBr + 2 H_2 ]

Industrial Production Methods

Industrial production of this compound often involves chlorination-dehydrochlorination processes. For example, cyclohexene can be chlorinated to form 1,2-dichlorocyclohexane, which is then dehydrochlorinated to yield cyclohexa-1,3-diene .

Chemical Reactions Analysis

Types of Reactions

Cyclohexa-1,3-diene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.

    Reduction: Reduction reactions can convert it to cyclohexene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclohexadienone, cyclohexene, and various substituted cyclohexadiene derivatives .

Scientific Research Applications

Cyclohexa-1,3-diene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexa-1,3-diene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexa-1,3-diene-1-carboxamide is unique due to its combination of a cyclohexadiene ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

cyclohexa-1,3-diene-1-carboxamide

InChI

InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-2,4H,3,5H2,(H2,8,9)

InChI Key

OSCFXGJHDOJRLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)C(=O)N

Origin of Product

United States

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